molecular formula C11H16N2O2 B15230284 Methyl 5-(aminomethyl)-2-isopropylnicotinate

Methyl 5-(aminomethyl)-2-isopropylnicotinate

Cat. No.: B15230284
M. Wt: 208.26 g/mol
InChI Key: RJGCDEAHVXQVTH-UHFFFAOYSA-N
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Description

Methyl 5-(aminomethyl)-2-isopropylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group, an aminomethyl group, and an isopropyl group attached to a nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(aminomethyl)-2-isopropylnicotinate typically involves multi-step organic reactions. One common method starts with the nitration of a suitable precursor, followed by reduction to introduce the aminomethyl group. The isopropyl group can be introduced through alkylation reactions. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(aminomethyl)-2-isopropylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 5-(aminomethyl)-2-isopropylnicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(aminomethyl)-2-isopropylnicotinate involves its interaction with specific molecular targets. In medicinal applications, it may bind to nicotinic receptors, modulating their activity. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, while the isopropyl group may enhance lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(aminomethyl)-2-methylnicotinate
  • Methyl 5-(aminomethyl)-2-ethylnicotinate
  • Methyl 5-(aminomethyl)-2-propylnicotinate

Uniqueness

Methyl 5-(aminomethyl)-2-isopropylnicotinate is unique due to the presence of the isopropyl group, which can influence its pharmacokinetic properties and biological activity. This structural variation can result in different binding affinities and selectivities compared to its analogs.

Biological Activity

Methyl 5-(aminomethyl)-2-isopropylnicotinate is a compound that has garnered attention due to its structural resemblance to nicotine and its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound belongs to the class of nicotinates, characterized by a methyl ester group and an aminomethyl substituent attached to a pyridine ring. Its molecular formula is C12H16N2O2C_{12}H_{16}N_2O_2 with a molecular weight of approximately 220.27 g/mol. The structural features contribute to its unique pharmacological properties, particularly its interaction with neurotransmitter systems.

The biological activity of this compound is primarily attributed to its influence on acetylcholine receptors . Preliminary studies indicate that it may modulate neurotransmitter release, thereby affecting cognitive functions and potentially offering therapeutic benefits in neurodegenerative conditions.

Interaction with Acetylcholine Receptors

  • Agonistic Activity : The compound may act as an agonist at nicotinic acetylcholine receptors (nAChRs), mimicking the effects of nicotine.
  • Neuroprotective Effects : Research suggests that compounds similar to this compound can provide neuroprotection against oxidative stress and apoptosis in neuronal cells.

Biological Activities and Applications

This compound exhibits a range of biological activities:

  • Neuroprotective Properties : Potential applications in treating Alzheimer's disease and other neurodegenerative disorders.
  • Anti-inflammatory Effects : May reduce inflammation through modulation of cytokine release.
  • Antioxidant Activity : Capable of scavenging free radicals, contributing to cellular protection.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound in relation to structurally similar compounds.

Compound NameCAS NumberSimilarity Index
Ethyl 3-amino-4-pyridinecarboxylate14208-83-40.92
Ethyl 5-amino-6-methylnicotinate1008138-73-50.89
Methyl 5-amino-6-chloronicotinate211915-96-70.84
Methyl 5-amino-6-methoxynicotinate59237-50-20.84

This table illustrates that while several compounds share structural similarities, this compound possesses distinct functional groups that may enhance its bioactivity compared to others.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuroprotective Study : A study demonstrated that the compound significantly reduced neuronal cell death in models of oxidative stress, suggesting its potential as a neuroprotective agent.
  • Cytokine Modulation : Research indicated that treatment with this compound led to decreased levels of pro-inflammatory cytokines in vitro, supporting its anti-inflammatory properties.
  • Cognitive Enhancement : Animal studies suggested improvements in memory and learning tasks following administration of the compound, highlighting its potential for cognitive enhancement.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

methyl 5-(aminomethyl)-2-propan-2-ylpyridine-3-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-7(2)10-9(11(14)15-3)4-8(5-12)6-13-10/h4,6-7H,5,12H2,1-3H3

InChI Key

RJGCDEAHVXQVTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=N1)CN)C(=O)OC

Origin of Product

United States

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